3-Methoxyspiro[3.3]heptan-1-amine 3-Methoxyspiro[3.3]heptan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17767743
InChI: InChI=1S/C8H15NO/c1-10-7-5-6(9)8(7)3-2-4-8/h6-7H,2-5,9H2,1H3
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

3-Methoxyspiro[3.3]heptan-1-amine

CAS No.:

Cat. No.: VC17767743

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyspiro[3.3]heptan-1-amine -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 3-methoxyspiro[3.3]heptan-1-amine
Standard InChI InChI=1S/C8H15NO/c1-10-7-5-6(9)8(7)3-2-4-8/h6-7H,2-5,9H2,1H3
Standard InChI Key PTFYUPFXMGLEIK-UHFFFAOYSA-N
Canonical SMILES COC1CC(C12CCC2)N

Introduction

3-Methoxyspiro[3.3]heptan-1-amine is a compound belonging to the class of spirocyclic amines. It is characterized by its unique spiro[3.3]heptane structure, which features two rings sharing a single atom. This structural characteristic contributes to its three-dimensional shape and influences its biological interactions and chemical reactivity. The compound is of interest in medicinal chemistry and organic synthesis due to its potential applications in these fields.

Synthesis and Chemical Reactions

The synthesis of 3-Methoxyspiro[3.3]heptan-1-amine typically involves several steps, starting from simpler precursors such as cyclopropanols or bicyclobutanes. The reaction conditions, including solvent choice and temperature control, are crucial for achieving high yields and specific stereochemistry in the final product.

Synthesis StepsDescription
1. Precursor PreparationSynthesis of starting materials like cyclopropanols.
2. Ring ExpansionConversion of precursors into spirocyclic frameworks.
3. AminationIntroduction of the amine group into the spirocyclic structure.

Biological Activity and Applications

Spirocyclic compounds, including 3-Methoxyspiro[3.3]heptan-1-amine, have been studied for their potential biological activities. These compounds can exhibit anti-inflammatory and analgesic effects, making them interesting candidates for medicinal applications.

Biological ActivityDescription
Anti-inflammatoryPotential to reduce inflammation.
AnalgesicPotential to relieve pain.

Research Findings and Future Directions

Research on 3-Methoxyspiro[3.3]heptan-1-amine is ongoing, with a focus on optimizing its synthesis and exploring its biological interactions. Understanding the specific reaction pathways and mechanisms is essential for enhancing yields and developing new applications in organic synthesis and medicinal chemistry.

Safety and Handling

Handling 3-Methoxyspiro[3.3]heptan-1-amine hydrochloride requires caution due to its potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Hazard StatementsPrecautionary Statements
H302, H315, H319, H335P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator